4-(4-tert-butyl-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Overview
Description
4-(4-tert-butyl-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine; oxalic acid is a complex organic compound that combines a phenoxy group with a butan-1-amine backbone and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-butyl-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be synthesized through the reaction of tert-butyl-2-methylphenol with an appropriate halogenating agent.
Attachment of the Butan-1-amine Backbone: The phenoxy group is then reacted with a butan-1-amine derivative under suitable conditions to form the desired amine.
Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced through a substitution reaction.
Formation of the Oxalic Acid Moiety: Finally, the oxalic acid moiety is attached through an esterification or amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group or the amine group.
Reduction: Reduction reactions can occur at the oxalic acid moiety or the phenoxy group.
Substitution: The compound can undergo substitution reactions, especially at the methoxypropyl group or the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: May have applications in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-methylphenol: A simpler phenolic compound with similar structural features.
N-(3-methoxypropyl)butan-1-amine: A related amine compound with a similar backbone.
Oxalic Acid Derivatives: Compounds with similar oxalic acid moieties.
Uniqueness
4-(4-tert-butyl-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine; oxalic acid is unique due to its combination of a phenoxy group, a butan-1-amine backbone, and an oxalic acid moiety. This unique structure may confer specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
4-(4-tert-butyl-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2.C2H2O4/c1-16-15-17(19(2,3)4)9-10-18(16)22-14-7-6-11-20-12-8-13-21-5;3-1(4)2(5)6/h9-10,15,20H,6-8,11-14H2,1-5H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHOBFFYZHACDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCCCNCCCOC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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